Welcome to the BenchChem Online Store!
molecular formula C8H11N3OS B8430174 N-1,3-thiazol-2-ylpyrrolidine-1-carboxamide

N-1,3-thiazol-2-ylpyrrolidine-1-carboxamide

Cat. No. B8430174
M. Wt: 197.26 g/mol
InChI Key: FSPHQZHXSFXEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08383657B2

Procedure details

Thiazol-2-amine (7.01 g, 10.0 mmol) was dissolved into dichloromethane (700 mL) and cooled to −60° C. The resulting suspension was treated with 20% phosgene in toluene (54 mL, 103 mmol) over 5 minutes and stirred for 10 minutes more before the addition of diisopropylethylamine (24 mL, 138 mmol). After the mixture was stirred for another 20 minutes near −60° C., pyrrolidine (17.5 mL, 210 mmol) was added, and after a few minutes the cold bath was removed. The mixture was warmed to 10° C. over a period of more than an hour, and then was quenched with concentrated aqueous ammonium hydroxide (100 mL) and stirred thoroughly. The aqueous phase was separated and extracted with dichloromethane, and the combined organic phases were washed twice with water; each aqueous phase was back-extracted with dichloromethane. The combined organic phases were concentrated to a slurry and diluted with 2:1 hexanes/ethyl acetate (30 mL). The solids were collected by filtration, rinsed with more 2:1 hexanes/ethyl acetate, slurried and rinsed in 2:1 hexanes/dichloromethane, and dried under vacuum to give the title compound.
Quantity
7.01 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
17.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH2:6].[C:7](Cl)(Cl)=[O:8].C1(C)C=CC=CC=1.[CH:18]([N:21]([CH:24]([CH3:26])C)CC)([CH3:20])C.N1CCCC1>ClCCl>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][C:7]([N:21]1[CH2:18][CH2:20][CH2:26][CH2:24]1)=[O:8]

Inputs

Step One
Name
Quantity
7.01 g
Type
reactant
Smiles
S1C(=NC=C1)N
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
54 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
17.5 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred for another 20 minutes near −60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after a few minutes the cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 10° C. over a period of more than an hour
CUSTOM
Type
CUSTOM
Details
was quenched with concentrated aqueous ammonium hydroxide (100 mL)
STIRRING
Type
STIRRING
Details
stirred thoroughly
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
the combined organic phases were washed twice with water
EXTRACTION
Type
EXTRACTION
Details
each aqueous phase was back-extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated to a slurry
ADDITION
Type
ADDITION
Details
diluted with 2:1 hexanes/ethyl acetate (30 mL)
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
rinsed with more 2:1 hexanes/ethyl acetate
WASH
Type
WASH
Details
rinsed in 2:1 hexanes/dichloromethane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
S1C(=NC=C1)NC(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.